molecular formula C10H20O2 B12676603 Isobutyl 3,3-dimethylbutyrate CAS No. 94021-85-9

Isobutyl 3,3-dimethylbutyrate

Cat. No.: B12676603
CAS No.: 94021-85-9
M. Wt: 172.26 g/mol
InChI Key: FMJJFNNEPDJCSG-UHFFFAOYSA-N
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Description

Isobutyl 3,3-dimethylbutyrate is an organic compound with the molecular formula C10H20O2. It is also known as 3,3-dimethylbutyric acid 2-methylpropyl ester. This compound is characterized by its ester functional group, which is formed from the reaction between an alcohol and a carboxylic acid. This compound is used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isobutyl 3,3-dimethylbutyrate typically involves the esterification of 3,3-dimethylbutyric acid with isobutanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is monitored to ensure optimal yield. The product is then separated and purified using techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions: Isobutyl 3,3-dimethylbutyrate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Isobutyl 3,3-dimethylbutyrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of isobutyl 3,3-dimethylbutyrate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the secretion of proinflammatory cytokines from macrophages, which can reduce inflammation. This immunomodulatory effect is independent of bacterial trimethylamine lyase activity, suggesting a direct action on host cells .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to modulate biological pathways and its applications in various fields make it a valuable compound for research and industrial use .

Properties

CAS No.

94021-85-9

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-methylpropyl 3,3-dimethylbutanoate

InChI

InChI=1S/C10H20O2/c1-8(2)7-12-9(11)6-10(3,4)5/h8H,6-7H2,1-5H3

InChI Key

FMJJFNNEPDJCSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)CC(C)(C)C

Origin of Product

United States

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